
2-(3-(三氟甲基)吡咯烷-1-基)乙胺
描述
The compound “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .科学研究应用
合成方法和化学性质
吡咯和吡咯烷衍生物:吡咯及其衍生物,包括吡咯烷,是许多重要生物分子的基本结构单元。吡咯烷衍生物可以通过各种合成反应制备,突出了这些化合物在化学合成中的多功能性。例如,聚吡咯形成高度稳定、导电的薄膜 (Anderson 和 Liu,2000 年)。
氮甲碱叶立德前体:三氟甲基氮甲碱叶立德前体的合成证明了 CF3 基团在环加成反应中赋予区域和非对映控制的效用。这突出了三氟甲基化化合物在生成结构复杂且立体化学定义明确的产品中的化学反应性和合成适用性 (Allwood 等人,2014 年)。
C-H 官能化:环胺与 α,β-不饱和羰基化合物发生氧化还原环化,导致形成环稠吡咯啉和吡咯烷,证明了对类似于 2-(3-(三氟甲基)吡咯烷-1-基)乙胺的分子进行官能化的潜力,从而能够合成多种杂环结构 (Kang 等人,2015 年)。
烯胺酮中的氢键模式:对与吡咯烷结构相关的化合物中氢键模式的研究提供了对可能影响类似化合物的稳定性和反应性的非共价相互作用的见解 (Balderson 等人,2007 年)。
不对称合成中的有机催化:使用 C2 对称叔胺-方酰胺催化剂开发用于合成 γ-硝基羰基化合物的有机催化反应,说明了官能化化合物不对称合成的潜力,这可能与 2-(3-(三氟甲基)吡咯烷-1-基)乙胺的衍生物合成有关 (Kostenko 等人,2018 年)。
未来方向
The future directions for the research and development of “2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the way it is administered. Pyrrolidine derivatives are generally well absorbed and can cross biological membranes due to their lipophilic nature .
生化分析
Biochemical Properties
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves binding to specific receptors on the cell surface, which can trigger a cascade of intracellular signaling events. Additionally, 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
The effects of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Moreover, 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In in vitro and in vivo studies, it has been observed that prolonged exposure to 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. The compound’s interaction with metabolic enzymes can result in the production of specific metabolites, which may have downstream effects on cellular function and physiology .
Transport and Distribution
The transport and distribution of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine within specific tissues and organelles can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGHOFXANVOGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


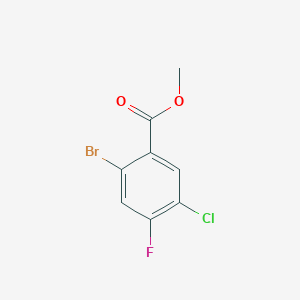
![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid](/img/structure/B1471712.png)
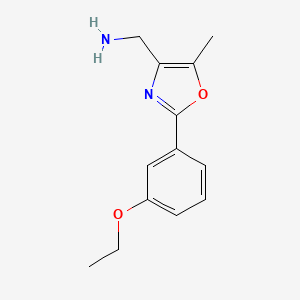
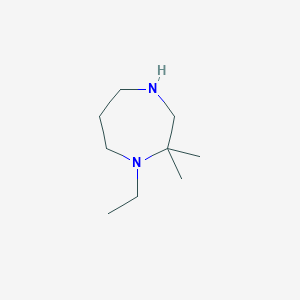

![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
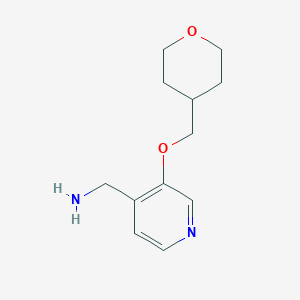
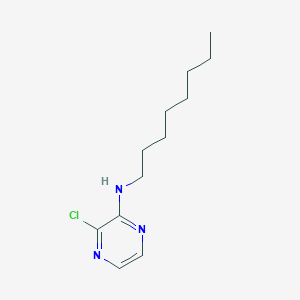
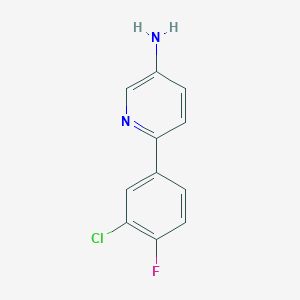
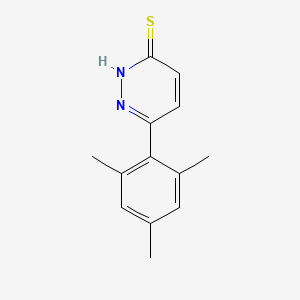
![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
